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molecular formula C9H8N2O3 B8798408 5-hydroxy-7-methoxyquinazolin-4(3H)-one CAS No. 379228-50-9

5-hydroxy-7-methoxyquinazolin-4(3H)-one

Cat. No. B8798408
M. Wt: 192.17 g/mol
InChI Key: JNZHMPZNHHJDSS-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

To a mixture of 5,7-dimethoxyquinazolin-4(3H)-one (4.80 g, 23.3 mmol) in pyridine (50 mL) at room temperature was slowly added MgBr2 (4.29 g, 23.3 mmol). It was heated to reflux for 1.5 hour. After solvent was evaporated under reduced pressure, to the residue was added a solution of AcOH (10 mL) in water (50 mL). A solid was precipitated. It was filtered, washed with water, and dried under vacuum with P2O5 to afford 5-hydroxy-7-methoxyquinazolin-4(3H)-one as solid (4.398 g, 98%). 1H NMR (300 MHz, DMSO-d6) δ 11.95 (br, 1H), 8.08 (s, 1H), 6.63 (s, 1H), 6.50 (s, 1H), 3.85 (s, 3H); LC-MS (ESI) m/z 193 (M+H)+.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.29 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[C:9]2[C:4]=1[C:5](=[O:15])[NH:6][CH:7]=[N:8]2.[Mg+2].[Br-].[Br-]>N1C=CC=CC=1>[OH:2][C:3]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[C:9]2[C:4]=1[C:5](=[O:15])[NH:6][CH:7]=[N:8]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
COC1=C2C(NC=NC2=CC(=C1)OC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
4.29 g
Type
reactant
Smiles
[Mg+2].[Br-].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hour
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After solvent was evaporated under reduced pressure, to the residue
ADDITION
Type
ADDITION
Details
was added a solution of AcOH (10 mL) in water (50 mL)
CUSTOM
Type
CUSTOM
Details
A solid was precipitated
FILTRATION
Type
FILTRATION
Details
It was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum with P2O5

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C(NC=NC2=CC(=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.398 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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